VE607 -

VE607

Catalog Number: EVT-5194163
CAS Number:
Molecular Formula: C22H36N2O4
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VE607 is a small-molecule compound recognized for its potential in inhibiting the entry of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its related strains, including SARS-CoV-1. It stabilizes the spike protein of the virus in a conformation that favors receptor binding, thereby preventing viral infection. The compound has garnered attention for its unique mechanism of action, which differs from traditional neutralizing antibodies.

Source and Classification

VE607 was identified through high-throughput screening aimed at discovering novel inhibitors of coronaviruses. The compound belongs to a class of small molecules that target viral proteins, specifically the receptor-binding domain of the spike protein. Its chemical formula is C22H36N2O4C_{22}H_{36}N_{2}O_{4}, with a molecular weight of approximately 392.54 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of VE607 involves several key steps, typically starting from commercially available precursors. The synthetic route includes:

  1. Formation of key intermediates: These intermediates are synthesized through standard organic reactions such as amination and esterification.
  2. Final coupling reaction: The final product is obtained by coupling the synthesized intermediates under controlled conditions to ensure high purity and yield.

Detailed synthetic protocols are usually proprietary, but they follow established organic chemistry methodologies .

Molecular Structure Analysis

Structure and Data

The molecular structure of VE607 features a complex arrangement that facilitates its interaction with the spike protein of coronaviruses. Key structural attributes include:

  • A central aromatic ring that engages in π-π interactions with amino acids in the spike protein.
  • Functional groups that enhance solubility and binding affinity.

The compound's structure has been analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, confirming its ability to stabilize the spike protein in a favorable conformation for receptor binding .

Chemical Reactions Analysis

Reactions and Technical Details

VE607 primarily engages in non-covalent interactions with the spike protein, specifically at the receptor-binding domain. Key reactions include:

  • Binding Affinity: VE607 demonstrates high binding affinity for the receptor-binding domain of the spike protein, inhibiting its interaction with angiotensin-converting enzyme 2 (ACE2).
  • Stabilization Mechanism: The compound stabilizes the spike protein in an "up" conformation, which is critical for ACE2 binding but prevents subsequent conformational changes necessary for viral fusion and entry .

Quantitative assays have shown that VE607 inhibits viral entry with an effective concentration (EC50) as low as 1.6 µM against authentic SARS-CoV .

Mechanism of Action

Process and Data

The mechanism by which VE607 inhibits viral entry involves several steps:

  1. Binding to Spike Protein: VE607 binds to the receptor-binding domain of the spike protein, stabilizing it in a conformation that is not conducive to fusion with host cells.
  2. Inhibition of ACE2 Interaction: By occupying critical binding sites, VE607 prevents ACE2 from interacting with the spike protein, thereby blocking viral entry.
  3. Allosteric Modulation: Unlike traditional neutralizing antibodies that may induce shedding of the spike protein, VE607 acts as an allosteric inhibitor, maintaining stability without promoting conformational changes necessary for fusion .

This unique action suggests potential therapeutic applications in managing coronavirus infections.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VE607 exhibits several notable physical and chemical properties:

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time .

Applications

Scientific Uses

VE607 has significant potential applications in scientific research and therapeutic development:

  • Antiviral Research: It serves as a valuable tool for studying coronavirus biology and developing antiviral strategies.
  • Therapeutic Development: Given its mechanism of action, VE607 could be further developed into a therapeutic agent against SARS-CoV-2 and potentially other coronaviruses.
  • Vaccine Enhancement: Research is ongoing to explore whether VE607 can be used alongside vaccines to enhance immune responses by stabilizing viral antigens .
Introduction

Historical Context of VE607 in Antiviral Research

VE607 emerged in the early 2000s as part of efforts to identify inhibitors against the original severe acute respiratory syndrome coronavirus (SARS-CoV-1). Initial studies identified this commercially available small molecule—composed of three stereoisomers [(S,S)-VE607, (R,R)-VE607, and (R,S)-VE607]—as an inhibitor of SARS-CoV-1 infection, though detailed mechanistic characterization remained limited [1]. Its discovery coincided with a period of intensified antiviral drug development following HIV treatment breakthroughs, where researchers increasingly explored host-directed therapies alongside direct antivirals [2] [8]. Unlike nucleoside analogs targeting viral polymerases (e.g., remdesivir, molnupiravir) that dominated subsequent coronavirus drug development, VE607 represented an alternative strategy: disruption of viral entry through interference with spike-receptor interactions [1] [5]. Despite promising early results against SARS-CoV-1, research momentum waned following the containment of the initial SARS outbreak, leaving VE607 largely unexplored until the COVID-19 pandemic renewed interest in broad-spectrum coronavirus inhibitors [1] [6].

Molecular Targets of VE607 in Coronaviruses

VE607 exerts its antiviral effect through precise targeting of the coronavirus spike glycoprotein, specifically the receptor-binding domain (RBD). Biochemical and structural analyses reveal that VE607 binds directly to the RBD at the interface typically engaged by the human angiotensin-converting enzyme 2 (ACE2) receptor [1] [6]. Differential scanning fluorimetry (DSF) assays demonstrated a significant decrease in the melting temperature (ΔTm = -2.3°C) of the SARS-CoV-2 RBD upon VE607 binding, confirming a direct interaction [1]. In silico docking studies further localized the binding site to regions overlapping critical ACE2 epitopes in both SARS-CoV-1 and SARS-CoV-2 RBDs, with key interactions involving residues Y505 and Q498 in SARS-CoV-2 [1]. Mutagenesis studies confirmed the functional importance of Y505, as pseudoviral particles bearing a Y505T Spike mutation exhibited significant resistance to VE607 inhibition (IC50 > 40 μM), whereas the naturally occurring Omicron mutation Y505H retained sensitivity (IC50 = 4.5 μM), attributed to preserved π-π interactions with VE607's central aromatic ring [1]. Single-molecule FRET (smFRET) analyses provided the critical mechanistic insight that VE607 stabilizes the RBD in its "up" conformation—a state essential for ACE2 engagement—effectively trapping the spike in a receptor-accessible state while preventing the conformational changes required for membrane fusion [1] [6].

Rationale for Studying VE607 Against SARS-CoV-2 Variants

The continuous emergence of SARS-CoV-2 variants of concern (VOCs) with mutations in the spike protein poses significant challenges to vaccines and monoclonal antibody therapies. These mutations frequently confer immune evasion and altered transmissibility by modifying antigenic sites or enhancing ACE2 affinity [6] [7]. For instance, mutations like Q498R and N501Y in Omicron significantly increase RBD-ACE2 binding affinity, contributing to heightened transmissibility [6]. This evolving landscape necessitates broad-spectrum antivirals whose efficacy remains uncompromised by spike mutations. VE607 presents a compelling candidate due to its unique mechanism: by binding a conserved interface crucial for receptor engagement rather than a mutation-prone epitope, it offers potential resilience against variant-driven antigenic drift [1]. Furthermore, its low micromolar inhibition against pseudoviruses bearing spikes from major VOCs (D614G, Alpha, Beta, Gamma, Delta, Omicron BA.1, BA.2) and authentic SARS-CoV-2 viruses underscores its potential as a variant-agnostic therapeutic [1]. The urgent need for such inhibitors, particularly those targeting essential host-virus interactions less prone to viral mutation, provides strong justification for advancing VE607 research [4] [6] [7].

Properties

Product Name

VE607

IUPAC Name

1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol

Molecular Formula

C22H36N2O4

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C22H36N2O4/c25-19(15-23-11-3-1-4-12-23)17-27-21-7-9-22(10-8-21)28-18-20(26)16-24-13-5-2-6-14-24/h7-10,19-20,25-26H,1-6,11-18H2

InChI Key

PQZRNQWHTLRBHA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.